

## JNJ-38877618 vs. Crizotinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | JNJ-38877618 |           |  |  |  |
| Cat. No.:            | B608213      | Get Quote |  |  |  |

This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental protocols of **JNJ-38877618** (also known as OMO-1) and crizotinib, two tyrosine kinase inhibitors targeting the MET signaling pathway, which is implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals.

## **Executive Summary**

**JNJ-38877618** is a potent and highly selective MET kinase inhibitor, while crizotinib is a multi-targeted inhibitor of ALK, ROS1, and MET.[1] Clinical data for **JNJ-38877618** is in the early stages, with a Phase I trial establishing a recommended Phase II dose and showing preliminary signs of anti-tumor activity. Crizotinib, on the other hand, has more extensive clinical data in MET-driven non-small cell lung cancer (NSCLC), demonstrating meaningful clinical activity, particularly in patients with high-level MET amplification or MET exon 14 skipping mutations. Direct head-to-head comparative trials are not yet available.

#### **Data Presentation**

Table 1: Efficacy of JNJ-38877618 in MET-Altered Solid

**Tumors (Phase I)** 

| Indication       | Best Overall<br>Response | Number of Patients | Clinical Trial<br>Identifier |
|------------------|--------------------------|--------------------|------------------------------|
| METex14-positive | Stable Disease           | 8/10               | NCT03138083[2][3][4]         |



Table 2: Efficacy of Crizotinib in METex14-Altered NSCLC

| Objective<br>Response<br>Rate (ORR) | Clinical<br>Benefit Rate<br>(CBR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) | Clinical Trial<br>Identifier/Stud<br>y             |
|-------------------------------------|-----------------------------------|--------------------------------------------------|---------------------------------|----------------------------------------------------|
| 62.5%                               | 70.8%                             | 10.2 months                                      | 13.0 months                     | Drug<br>Rediscovery<br>Protocol<br>(NCT0295234)[5] |
| 27%                                 | -                                 | 4.4 months                                       | 5.4 months                      | METROS<br>(NCT02499614)<br>[6]                     |

Table 3: Efficacy of Crizotinib in MET-Amplified NSCLC



| MET<br>Amplification<br>Level           | Objective<br>Response<br>Rate (ORR) | Median Duration of Response (DOR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Clinical Trial<br>Identifier/Stud<br>y              |
|-----------------------------------------|-------------------------------------|-----------------------------------|--------------------------------------------------|-----------------------------------------------------|
| High (MET/CEP7<br>≥4)                   | 38.1%                               | 5.2 months                        | 6.7 months                                       | PROFILE 1001<br>(NCT00585195)<br>[7][8]             |
| Medium (>2.2 to <4)                     | 14.3%                               | 3.8 months                        | 1.9 months                                       | PROFILE 1001<br>(NCT00585195)<br>[7][8]             |
| Low (≥1.8 to ≤2.2)                      | 33.3%                               | 12.2 months                       | 1.8 months                                       | PROFILE 1001<br>(NCT00585195)<br>[7][8]             |
| MET Amplification (various histologies) | 14%                                 | -                                 | 3.4 months                                       | NCI-MATCH (EAY131) Subprotocol C1 (NCT02465060) [9] |

### **Mechanism of Action**

Both **JNJ-38877618** and crizotinib are inhibitors of the MET receptor tyrosine kinase. MET activation, through mutations, amplification, or ligand binding, drives tumor growth, invasion, and metastasis.

**JNJ-38877618** is a highly potent and selective oral inhibitor of MET kinase.[10] Preclinical studies have shown that it has nanomolar binding affinity and inhibitory activity against both wild-type and mutant forms of MET.[10]

Crizotinib is a multi-targeted tyrosine kinase inhibitor that, in addition to MET, also inhibits Anaplastic Lymphoma Kinase (ALK) and ROS1.[1] Its anti-tumor activity in the context of MET is driven by the inhibition of MET phosphorylation and downstream signaling.





#### Simplified MET Signaling Pathway Inhibition

Click to download full resolution via product page

Simplified MET Signaling Pathway and Inhibition

# Experimental Protocols JNJ-38877618 (OMO-1) Phase I Trial (NCT03138083)

This was a first-in-patient, open-label, multicenter study in patients with locally advanced or metastatic solid malignancies.[2]

 Study Design: A standard 3+3 dose escalation design was used, starting at a dose of 100 mg twice daily (BID). The study included a dose escalation part (Part A) to determine the recommended Phase II dose (RP2D) and expansion cohorts (Part B) to assess preliminary efficacy.[2]



- Patient Population: Part A included unselected patients with locally advanced, unresectable, or metastatic malignancies. Part B focused on patients with METex14-positive NSCLC and other MET-positive solid tumors.[2]
- Primary Endpoints: To determine the safety and RP2D of OMO-1.[2]
- Secondary Endpoints: To assess preliminary clinical efficacy.[2]
- Tumor Assessment: Not explicitly detailed in the provided abstracts, but typically involves imaging scans at baseline and regular intervals.



Click to download full resolution via product page



#### JNJ-38877618 Phase I Trial Workflow

### Crizotinib in MET-Deregulated NSCLC (METROS Trial)

This was a Phase II, prospective, multicenter, two-arm trial.[6]

- Study Design: A non-comparative trial with two arms based on the presence of ROS1 rearrangement or MET deregulation.[6]
- Patient Population: Patients with pretreated advanced NSCLC with evidence of MET deregulation (MET amplification with a MET/CEP7 ratio >2.2 or MET exon 14 mutations).[6]
- Treatment: Crizotinib 250 mg twice daily in continuous 28-day cycles.
- Primary Endpoint: Objective response rate (ORR).[6]
- Tumor Assessment: Radiologic assessment by CT scans at baseline and every 8 weeks until disease progression. Responses were confirmed by a repeat assessment 4-8 weeks after the initial response.[6]

## Crizotinib in MET-Mutated NSCLC (Drug Rediscovery Protocol - NCT0295234)

This was a protocol where patients with an actionable molecular profile are treated with off-label registered drugs.[5]

- Study Design: A Simon-like two-stage design.[5]
- Patient Population: Patients with advanced NSCLC harboring MET exon 14 skipping or other MET mutations.[5]
- Treatment: Crizotinib 250 mg BID until disease progression or intolerable toxicity.
- Primary Endpoints: Clinical benefit (complete response, partial response, or stable disease
   ≥16 weeks) and safety.[5]
- Tumor Assessment: Responses were assessed using RECIST v1.1.[5]





Click to download full resolution via product page

Crizotinib MET-Altered NSCLC Trial Workflow

#### Conclusion

JNJ-38877618 is a promising, highly selective MET inhibitor with demonstrated target engagement and preliminary signs of clinical activity in early-phase trials. Crizotinib has established efficacy in patients with MET exon 14-altered and, to a greater extent, high-level MET-amplified NSCLC. The clinical development of JNJ-38877618 is ongoing, and future studies, potentially including direct comparisons, will be necessary to fully elucidate its efficacy relative to other MET inhibitors like crizotinib. Researchers should consider the different stages of development and the specific patient populations studied when interpreting the available data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ascopubs.org [ascopubs.org]
- 2. A Phase I Trial of the Dual MET Kinase/OCT-2 Inhibitor OMO-1 in Metastatic Solid Malignancies Including MET Exon 14 Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Trial of the Dual MET Kinase/OCT-2 Inhibitor OMO-1 in Metastatic Solid Malignancies Including MET Exon 14 Mutated Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Crizotinib in Patients With MET-Amplified NSCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [JNJ-38877618 vs. Crizotinib: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608213#jnj-38877618-efficacy-compared-to-crizotinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com